molecular formula C15H19N3O2S B10951139 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline

1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B10951139
M. Wt: 305.4 g/mol
InChI Key: FIRAIBDRGJTPCI-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-1H-PYRAZOL-4-YL [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL] SULFONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring and a quinoline moiety, both of which are known for their significant roles in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-1H-PYRAZOL-4-YL [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL] SULFONE typically involves multi-step organic reactions. One common method includes the cyclocondensation of acetylenic ketones with hydrazines to form the pyrazole ring . The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial .

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-1H-PYRAZOL-4-YL [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL] SULFONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group can yield sulfoxides, while substitution reactions can introduce various functional groups onto the pyrazole or quinoline rings .

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-1H-PYRAZOL-4-YL [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL] SULFONE involves its interaction with specific molecular targets. The pyrazole and quinoline moieties can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIMETHYL-1H-PYRAZOL-4-YL [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL] SULFONE is unique due to the combination of the pyrazole and quinoline rings, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler compounds .

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-methyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C15H19N3O2S/c1-11-6-7-14-13(9-11)5-4-8-18(14)21(19,20)15-10-17(3)16-12(15)2/h6-7,9-10H,4-5,8H2,1-3H3

InChI Key

FIRAIBDRGJTPCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CN(N=C3C)C

Origin of Product

United States

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